Cas no 160969-00-6 (1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene)

1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene is a specialized aromatic ether compound featuring both bromoethoxy and trifluoroethoxy functional groups. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of the bromoethyl moiety allows for further functionalization via nucleophilic substitution, while the trifluoroethoxy group enhances lipophilicity and metabolic stability. This compound is particularly useful in cross-coupling reactions and as a building block for bioactive molecules. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic applications. Suitable for controlled environments, it requires handling under inert conditions due to its sensitivity to moisture and light.
1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene structure
160969-00-6 structure
Product name:1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
CAS No:160969-00-6
MF:C10H10BrF3O2
MW:299.084413051605
MDL:MFCD12964172
CID:91996

1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
    • 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl bromide
    • 1-(2-Bromo-ethoxy)-2-(2,2,2,trifluroethoxy)benzene
    • Silodosin InterMediate
    • MDL: MFCD12964172
    • Inchi: InChI=1S/C10H10BrF3O2/c11-5-6-15-8-3-1-2-4-9(8)16-7-10(12,13)14/h1-4H,5-7H2
    • InChI Key: BPRQLNDSURZFSX-UHFFFAOYSA-N
    • SMILES: FC(F)(F)COC1=CC=CC=C1OCCBr

Computed Properties

  • Exact Mass: 297.98163g/mol
  • Surface Charge: 0
  • XLogP3: 3.6
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 297.98163g/mol
  • Monoisotopic Mass: 297.98163g/mol
  • Topological Polar Surface Area: 18.5Ų
  • Heavy Atom Count: 16
  • Complexity: 199
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Color/Form: Powder
  • Density: 1.495
  • Boiling Point: 273.6°C at 760 mmHg
  • PSA: 18.46000
  • LogP: 3.40140

1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene Security Information

  • Storage Condition:Sealed in dry,2-8°C

1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A298213-5g
1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
160969-00-6 98+%
5g
$427.0 2025-02-21
Fluorochem
214981-250mg
1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
160969-00-6 95%
250mg
£170.00 2022-03-01
Fluorochem
214981-1g
1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
160969-00-6 95%
1g
£426.00 2022-03-01
TRC
B069110-500mg
1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
160969-00-6
500mg
$ 465.00 2022-06-07
Alichem
A019087763-1g
1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
160969-00-6 95%
1g
355.52 USD 2021-06-17
Chemenu
CM303121-1g
1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
160969-00-6 95%
1g
$408 2023-02-02
Cooke Chemical
BD9465155-5g
1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
160969-00-6 98+%
5g
RMB 2080.80 2023-09-07
Cooke Chemical
BD9465155-25g
1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
160969-00-6 98+%
25g
RMB 6282.40 2023-09-07
Aaron
AR001W8K-1g
Benzene, 1-(2-bromoethoxy)-2-(2,2,2-trifluoroethoxy)-
160969-00-6 98%
1g
$21.00 2025-01-21
Crysdot LLC
CD12136636-1g
1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene
160969-00-6 95+%
1g
$165 2024-07-23

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